6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
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Overview
Description
6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloroquinoline-3-carbaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C27H17ClN2O3 |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H17ClN2O3/c28-19-11-12-22-20(15-19)24(16-6-2-1-3-7-16)25(27(33)30-22)23(31)13-10-18-14-17-8-4-5-9-21(17)29-26(18)32/h1-15H,(H,29,32)(H,30,33)/b13-10+ |
InChI Key |
DDOJKAMRKGNSMT-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC5=CC=CC=C5NC4=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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